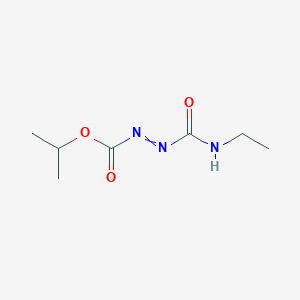![molecular formula C25H29NO6 B14511336 Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine CAS No. 64036-57-3](/img/structure/B14511336.png)
Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is a complex organic compound that features a spirocyclic structure The compound is notable for its unique combination of oxalic acid and a spiro[1,3-dioxolane] moiety, which is fused to a tricyclic system and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine typically involves the formation of the spiro[1,3-dioxolane] ring system through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst . The tricyclic system is then constructed through a series of cyclization reactions, and the piperidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-efficiency catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine has a range of applications in scientific research:
Medicine: Research into its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine exerts its effects involves its interaction with specific molecular targets. The spiro[1,3-dioxolane] moiety can act as a protecting group for carbonyl compounds, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the tricyclic system and piperidine ring.
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Another spirocyclic compound with different substituents.
Uniqueness
Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is unique due to its combination of a spiro[1,3-dioxolane] ring with a tricyclic system and a piperidine ring
Eigenschaften
CAS-Nummer |
64036-57-3 |
|---|---|
Molekularformel |
C25H29NO6 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine |
InChI |
InChI=1S/C23H27NO2.C2H2O4/c1-6-14-24(15-7-1)16-20-17-25-23(26-20)21-10-4-2-8-18(21)12-13-19-9-3-5-11-22(19)23;3-1(4)2(5)6/h2-5,8-11,20H,1,6-7,12-17H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BXARXSIGRZEVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2COC3(O2)C4=CC=CC=C4CCC5=CC=CC=C35.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


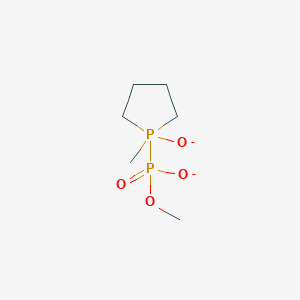
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)
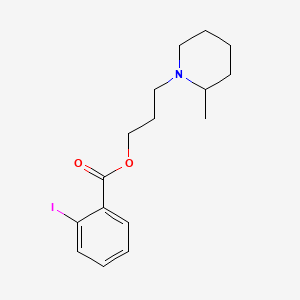
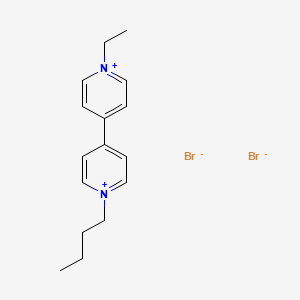
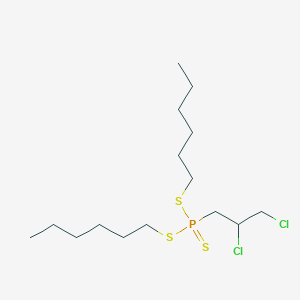
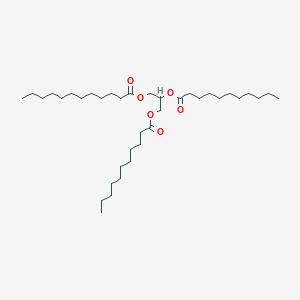
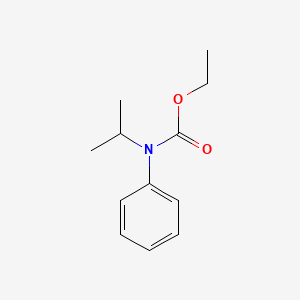
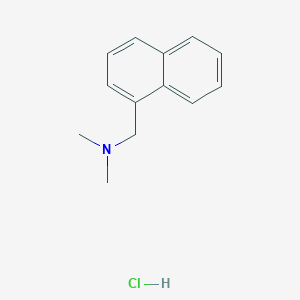
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

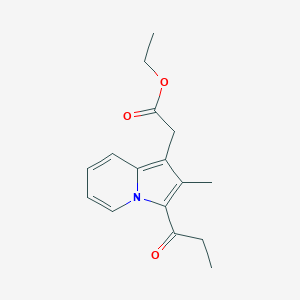
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
